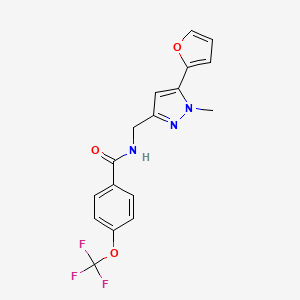
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C17H14F3N3O3 and its molecular weight is 365.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound with potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a furan ring, a pyrazole ring, and a benzamide moiety. Its molecular formula is C15H14F3N3O, and it has a molecular weight of approximately 335.29 g/mol. The presence of trifluoromethoxy enhances its lipophilicity, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14F3N3O |
| Molecular Weight | 335.29 g/mol |
| CAS Number | 1421491-47-5 |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, certain pyrazole derivatives have shown efficacy against Hepatitis C Virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values in the low micromolar range . This suggests that the compound may also possess similar antiviral mechanisms.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research indicates that pyrazole derivatives can inhibit various cancer cell lines, with some compounds showing IC50 values lower than 10 µM against breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to tumor growth.
The biological activity of this compound may involve:
- Enzyme Inhibition : The furan and pyrazole rings can interact with specific enzymes, potentially inhibiting their activity.
- Receptor Binding : The benzamide moiety may facilitate binding to protein targets involved in cell signaling pathways.
Table 2: Biological Activity Overview
| Activity Type | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | HCV NS5B RNA Polymerase | 32.2 | |
| Anticancer | Breast Cancer Cells | <10 | |
| Anticancer | Various Cell Lines | Varies |
Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of pyrazole derivatives, this compound was evaluated alongside other compounds. Results indicated that at concentrations between 10–100 µg/mL, the compound effectively inhibited HCV replication in vitro .
Case Study 2: Antitumor Activity
Another study focused on the anticancer effects of similar compounds demonstrated significant cytotoxicity against A431 cells (human epidermoid carcinoma). The results showed that compounds with structural similarities had IC50 values below 20 µM, indicating strong potential for further development as therapeutic agents .
特性
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c1-23-14(15-3-2-8-25-15)9-12(22-23)10-21-16(24)11-4-6-13(7-5-11)26-17(18,19)20/h2-9H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRRYCKQPICONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














